molecular formula C7H9N3O4S B044204 5-Nitro-2-(propylthio)pyrimidine-4,6-diol CAS No. 145783-13-7

5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Cat. No. B044204
M. Wt: 231.23 g/mol
InChI Key: PHMVMACIFWKESN-UHFFFAOYSA-N
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Description

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a chemical compound with the CAS Number: 145783-13-7 . It has a molecular weight of 231.23 . The IUPAC name for this compound is 5-nitro-2-(propylthio)pyrimidine-4,6-diol .


Synthesis Analysis

The synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol . This is followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in a water and acetonitrile mixture . The reaction stages were optimized independently to establish a scalable and plant-friendly process .


Molecular Structure Analysis

The InChI code for 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is 1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol include condensation and diazotization . After the completion of the reaction, the catalyst is separated by filtration followed by acid-base workup of the filtrate .


Physical And Chemical Properties Analysis

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Application in Pharmaceutical Industry

Specific Scientific Field

The compound “5-Nitro-2-(propylthio)pyrimidine-4,6-diol” is used in the field of Pharmaceutical Chemistry , specifically in the synthesis of drugs .

Summary of the Application

This compound is an intermediate in the synthesis of Ticagrelor , a platelet aggregation inhibitor . Ticagrelor is a well-known dual ADP receptor inhibitor used in the treatment of arterial thrombosis .

Methods of Application or Experimental Procedures

The synthesis involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in a water and acetonitrile mixture .

Results or Outcomes

This process is considered efficient, safe, and improved, making it commercially viable and industrially advantageous .

Safety And Hazards

The safety information for 5-Nitro-2-(propylthio)pyrimidine-4,6-diol includes several hazard statements: H302, H315, H319, H335 . The precautionary statement includes P261 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions for the use of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol could involve its use in the synthesis of pharmaceuticals such as ticagrelor, a platelet aggregation inhibitor . The process for its synthesis has been optimized for scalability and industrial advantage .

properties

IUPAC Name

4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMVMACIFWKESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617047
Record name 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(propylthio)pyrimidine-4,6-diol

CAS RN

145783-13-7
Record name 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145783-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GB Shinde, PK Mahale, SA Padaki… - …, 2015 - springerplus.springeropen.com
An efficient, safe and improved process for the preparation of ticagrelor 1, a platelet aggregation inhibitor is described. Synthesis comprises the condensation of pyrimidine amine …
Number of citations: 11 springerplus.springeropen.com

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